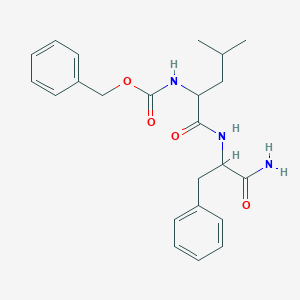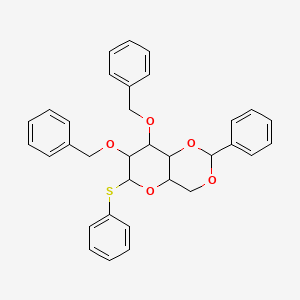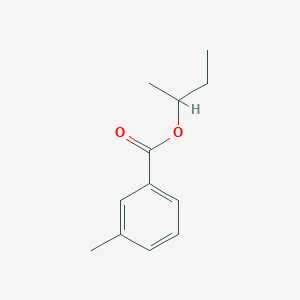![molecular formula C28H34FN3O6 B12106847 ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)
ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate.
Empirical Formula: C₁₆H₁₅F₂NO₄.
Molecular Weight: 323.29 g/mol.
This compound belongs to the quinoline family and exhibits intriguing pharmacological properties. Let’s explore further!
Vorbereitungsmethoden
Synthetic Routes::
- While specific synthetic routes for this compound are scarce in the literature, it likely involves multi-step reactions.
- Key steps may include cyclopropyl ring formation, fluorination, and esterification.
- Researchers would need to design a custom synthesis based on available starting materials.
- Unfortunately, industrial-scale production methods remain undisclosed due to limited commercial interest.
- Custom synthesis by research laboratories or contract manufacturers is the current approach.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Potential oxidation sites include the cyclopropyl ring or the quinoline core.
Reduction: Reduction of the quinoline nitro group or ester functionality.
Substitution: Halogen substitution (e.g., fluorination) is a key reaction.
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding acid.
Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Reduction: Hydrogenation with palladium catalysts.
Ester Hydrolysis: Acidic or basic hydrolysis.
- The desired compound itself.
- By-products from side reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Biology: Study its effects on cellular processes, receptor binding, and enzymatic activity.
Industry: Explore its use as a fluorescent probe or in materials science.
Wirkmechanismus
Targets: Likely interacts with enzymes, receptors, or nucleic acids.
Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its intricate structure sets it apart.
Similar Compounds:
Eigenschaften
Molekularformel |
C28H34FN3O6 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate |
InChI |
InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3 |
InChI-Schlüssel |
NXSSBSAQWCDIII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12106769.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)

![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12106789.png)


![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)
![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)

![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)
